molecular formula C9H11Cl2NO3 B018189 Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride CAS No. 130312-40-2

Methyl 4-Amino-5-chloro-2-methoxybenzoate Hydrochloride

Cat. No. B018189
Key on ui cas rn: 130312-40-2
M. Wt: 252.09 g/mol
InChI Key: KUFDIVILMYFZOU-UHFFFAOYSA-N
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Patent
US04935511

Procedure details

A suspension of 30 g (0.15 mol) of 2-methoxy-4-amino-5-chlorobenzoic acid in 500 ml methanol is cooled to 0° and the mixture treated with gaseous HCl for 30 minutes. After all the acid dissolves the solution is evaporated to dryness to obtain methyl 2-methoxy-4-amino-5-chlorobenzoate hydrochloride which is used directly in the next step.
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([OH:7])=[O:6].Cl.[CH3:15]O>>[ClH:13].[CH3:1][O:2][C:3]1[CH:11]=[C:10]([NH2:12])[C:9]([Cl:13])=[CH:8][C:4]=1[C:5]([O:7][CH3:15])=[O:6] |f:3.4|

Inputs

Step One
Name
Quantity
30 g
Type
reactant
Smiles
COC1=C(C(=O)O)C=C(C(=C1)N)Cl
Name
Quantity
500 mL
Type
reactant
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is cooled to 0°
DISSOLUTION
Type
DISSOLUTION
Details
After all the acid dissolves the solution
CUSTOM
Type
CUSTOM
Details
is evaporated to dryness

Outcomes

Product
Name
Type
product
Smiles
Cl.COC1=C(C(=O)OC)C=C(C(=C1)N)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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